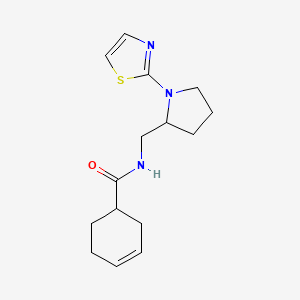

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclohex-3-enecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to create compounds for treating human diseases . The thiazole ring is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring’s structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the molecule’s stereochemistry, and increased three-dimensional coverage due to the non-planarity of the ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclohex-3-enecarboxamide and related compounds in the synthesis of a broad array of heterocyclic structures. For instance, Dotsenko et al. (2019) highlighted the use of the Mannich reaction for producing N-, S,N-, and Se,N-heterocycles, exploring the biological activities of the synthesized compounds, including antiviral and anti-inflammatory properties Dotsenko et al., 2019. Similarly, Obydennov et al. (2017) demonstrated the synthesis of 4-(4-oxo-1,3-thiazolidin-2-ylidene)-pyrrolidine-2,3,5-triones, offering insights into new heterocyclic assemblies Obydennov et al., 2017.

Environmental Remediation

The compound and its derivatives have shown potential in environmental applications, particularly in the removal of heavy metals from industrial wastes. Zargoosh et al. (2015) synthesized a novel magnetic nanoadsorbent based on N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide for the efficient removal of Zn2+ and Cd2+ ions, showcasing its high adsorption capacity and stability Zargoosh et al., 2015.

Antimicrobial Activity

Research into the antimicrobial properties of compounds related to this compound has been fruitful. Song et al. (2017) investigated the antibacterial activity and action mechanism of 1,3,4-oxadiazole thioether derivatives, highlighting their effectiveness against Xanthomonas oryzae pv. oryzae, a significant achievement in the development of new antibacterial agents Song et al., 2017.

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the future directions in this field could involve the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

Target of Action

Thiazole-based compounds have been evaluated for their anticonvulsant activity . Therefore, it’s plausible that this compound may interact with targets related to seizure disorders.

Mode of Action

Thiazole-based compounds have been known to exhibit anticonvulsant activity by interacting with various seizure models . The compound’s interaction with its targets could potentially lead to changes in neuronal excitability, thereby reducing seizure activity.

Pharmacokinetics

A computational study was carried out, including the prediction of pharmacokinetic properties . This suggests that the compound may have favorable pharmacokinetic properties, but further studies are needed to confirm this.

Properties

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3OS/c19-14(12-5-2-1-3-6-12)17-11-13-7-4-9-18(13)15-16-8-10-20-15/h1-2,8,10,12-13H,3-7,9,11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRHLTXUPWZADS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3CCC=CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2904489.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2904495.png)

![N-(3-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2904496.png)

![2-butyl-6-[(2-chloro-4-fluorophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2904501.png)

![2-(3,4-Dimethylphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2904504.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2904508.png)